

AMG 900 Demonstrates Potent Activity in Paclitaxel-Resistant Cancer Cell Lines

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Compound of Interest

Compound Name: AMG 900

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Cambridge, MA – The novel pan-Aurora kinase inhibitor, **AMG 900**, has shown significant potency in preclinical studies against a range of cancer cell lines, including those resistant to the widely used chemotherapy agent paclitaxel. This suggests a potential new therapeutic avenue for patients with tumors that have developed resistance to taxane-based treatments.

AMG 900 is an orally bioavailable small molecule that targets Aurora kinases A, B, and C, which are key regulators of cell division.[1] Overexpression of these kinases is observed in various cancers and is associated with poor prognosis.[2] By inhibiting these kinases, **AMG 900** disrupts mitosis, leading to cell death.[2] Notably, its mechanism of action appears to overcome common drug resistance pathways that limit the efficacy of taxanes like paclitaxel.

Comparative Potency of AMG 900 in Cancer Cell Lines

Data from preclinical evaluations demonstrate that **AMG 900** maintains its high potency across a panel of human cancer cell lines, irrespective of their sensitivity to paclitaxel or their expression of multidrug resistance (MDR) proteins such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

A key study evaluated the antiproliferative effects of **AMG 900** in 26 tumor cell lines, including several known to be resistant to paclitaxel. The EC50 values for **AMG 900** in these cell lines were consistently in the low nanomolar range, from 0.7 to 5.3 nmol/L.[3]

Cell Line	Tumor Type	P-gp Status	AMG 900 IC50 (nmol/L) for p-Histone H3 Inhibition	Notes on Paclitaxel Resistance
HCT-15	Colon	Positive	2	Known to be resistant to paclitaxel.[3]
MES-SA-Dx5	Uterine Sarcoma	Positive	3	Doxorubicin-selected, P-gp-overexpressing, and resistant to paclitaxel.[3][4]
769-P	Kidney	Positive	3	[3]
SNU-449	Liver	Positive	3	[3]
HCT116	Colon	Negative	2	Parental, paclitaxel-sensitive line.
PC-3	Prostate	Not Specified	Not Specified	Parental, paclitaxel-sensitive line. Paclitaxel IC50 of 5.16 nM has been reported in one study.[5]
DU145	Prostate	Not Specified	Not Specified	Parental, paclitaxel-sensitive line. Paclitaxel IC50 of 5.15 nM has been reported in one study.[5]
OVCAR8	Ovarian	Not Specified	Not Specified	Parental, paclitaxel-

sensitive line.
Paclitaxel IC50
of 10.51 nM has
been reported in
one study.[6]

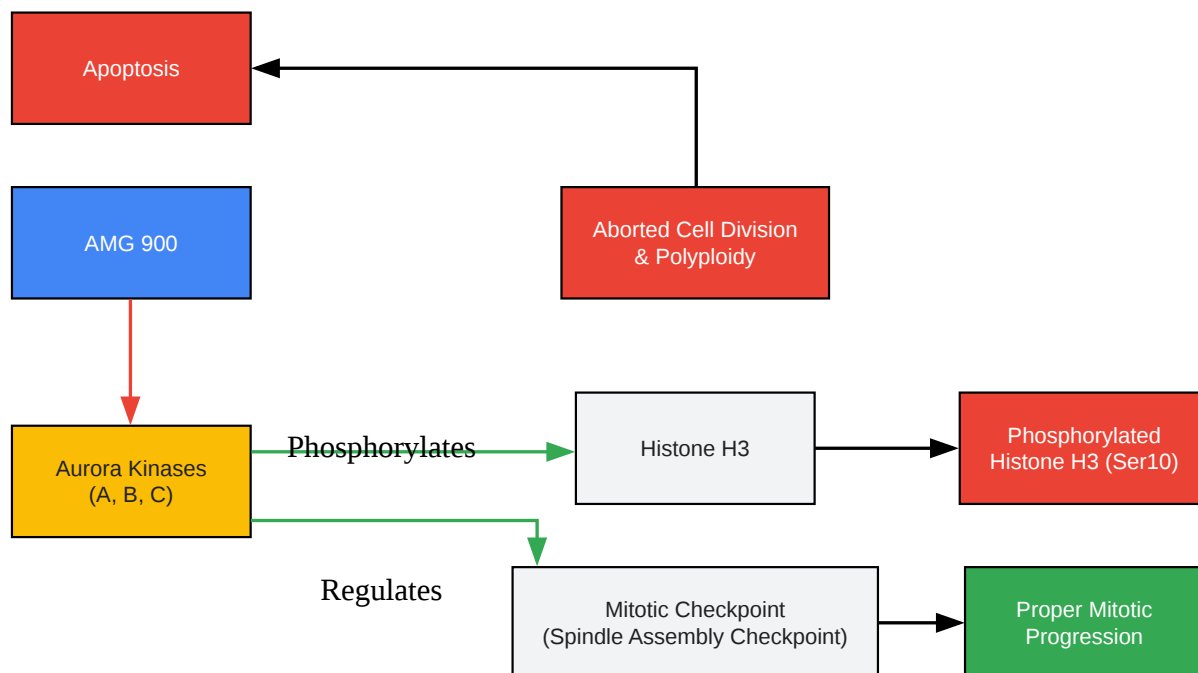
This table presents a selection of cell lines from published studies to illustrate the potency of **AMG 900**. IC50 values for p-Histone H3 inhibition are a direct measure of Aurora B kinase inhibition by **AMG 900**.

Overcoming Paclitaxel Resistance

Paclitaxel resistance is often mediated by the overexpression of drug efflux pumps like P-glycoprotein, which actively remove the drug from the cancer cell.[3] **AMG 900** has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[5] This circumvention of a primary resistance mechanism is a key advantage of **AMG 900**.

Signaling Pathway and Experimental Workflow

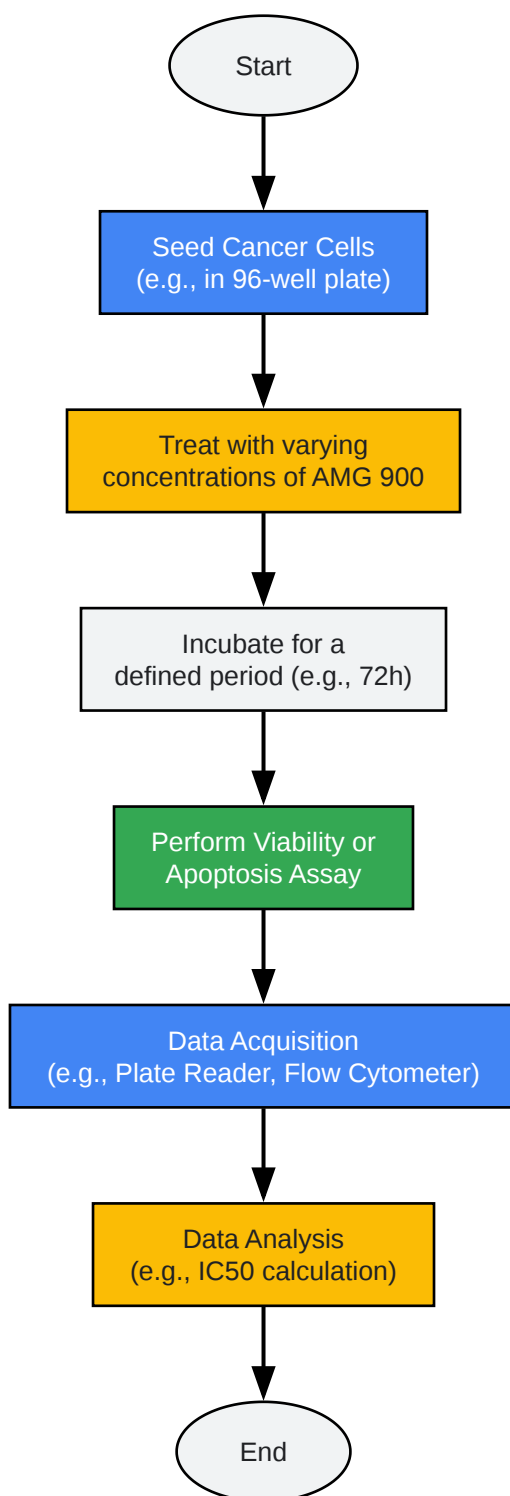
The primary mechanism of action of **AMG 900** is the inhibition of Aurora kinases. This leads to a cascade of events culminating in mitotic catastrophe and apoptosis.



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AMG 900 inhibits Aurora kinases, preventing proper mitosis and leading to cell death.

The potency of **AMG 900** is typically assessed through cell viability and apoptosis assays. The general workflow for these experiments is outlined below.



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General workflow for assessing the in vitro potency of **AMG 900**.

Experimental Protocols

Fluorescence-Based Cell Viability Assay

This protocol is a general method for determining cell viability using a fluorescent dye that measures cell membrane integrity or metabolic activity.

Materials:

- Cancer cell lines (paclitaxel-sensitive and -resistant)
- Complete cell culture medium
- 96-well black, clear-bottom microplates
- **AMG 900**
- Fluorescent viability reagent (e.g., Calcein-AM or Resazurin-based)
- Phosphate-buffered saline (PBS)
- Microplate reader with appropriate filters

Procedure:

- **Cell Seeding:** Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **AMG 900** in complete medium. Remove the medium from the wells and add 100 μ L of the **AMG 900** dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Assay:** Prepare the fluorescent viability reagent according to the manufacturer's instructions. Add the recommended volume of the reagent to each well.
- **Incubation with Reagent:** Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) at 37°C, protected from light.

- **Data Acquisition:** Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~520 nm emission for Calcein-AM).[7]
- **Data Analysis:** Subtract the background fluorescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the **AMG 900** concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]

Materials:

- Treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Cold PBS
- Flow cytometer

Procedure:

- **Cell Preparation:** Induce apoptosis by treating cells with **AMG 900** for a specified time. Include a negative control (untreated cells) and a positive control.
- **Cell Harvesting:** Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
- **Washing:** Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI. Gently vortex the tube.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Dilution:** Add 400 μ L of 1X Binding Buffer to each tube.
- **Flow Cytometry:** Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and quadrants.
- **Data Analysis:** Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- : Viable cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic or necrotic cells
 - Annexin V- / PI+ : Necrotic cells

Conclusion

AMG 900 demonstrates consistent and potent antiproliferative activity against a diverse range of cancer cell lines, including those that have developed resistance to paclitaxel. Its ability to bypass common mechanisms of drug resistance, such as P-gp mediated efflux, highlights its potential as a valuable therapeutic agent for patients with multidrug-resistant tumors. Further clinical investigation is warranted to fully elucidate the efficacy and safety of **AMG 900** in this patient population.

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